Dichloro(1,5-cyclooctadiene)ruthenium(II), CAS 50982-12-2, is a stable, well-defined Ru(II) organometallic complex. It serves as a crucial and versatile precursor for a wide range of homogeneous catalysts, particularly for olefin metathesis, hydrogenation, and various C-C bond-forming reactions.[1][2] Unlike cruder ruthenium sources like ruthenium trichloride hydrate (RuCl3·xH2O) or its poorly characterized polymeric form, this compound's defined monomeric or oligomeric structure and predictable reactivity make it a preferred starting material for applications demanding high reproducibility and catalytic efficiency.[3][4][5]
Substituting this compound with seemingly similar alternatives introduces significant processability and reproducibility risks. The polymeric form, [RuCl2(cod)]n, is notoriously insoluble in most organic solvents, leading to heterogeneous reaction mixtures, slow kinetics, and purification challenges.[5] Ruthenium(III) chloride hydrate (RuCl3·xH2O) is a less expensive but highly inconsistent precursor; its variable water content, mixture of oxidation states, and potential for containing various oxo- and hydroxy-chlorocomplexes can lead to poor reaction reproducibility.[4][6] Syntheses starting from RuCl3·xH2O often require harsh reducing conditions and high temperatures, complicating the preparation of sensitive downstream catalysts.[7] This well-defined Ru(II) complex bypasses these issues, providing a direct, soluble, and reliable entry point for synthesizing advanced ruthenium catalysts.
A key procurement differentiator is the compound's solubility in common organic solvents, which stands in stark contrast to its polymeric form. While the target compound readily dissolves to form reactive intermediates, the polymer [RuCl2(cod)]n is characterized by its high insolubility in most organic solvents.[5] This poor solubility necessitates harsh reaction conditions, prolonged reaction times, and often results in lower yields of the desired downstream products due to the heterogeneous nature of the reaction.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Soluble; enables homogeneous reactions. |
| Comparator Or Baseline | Polymeric form [RuCl2(cod)]n: Highly insoluble. |
| Quantified Difference | Qualitatively significant (Soluble vs. Insoluble) |
| Conditions | Standard organic solvents used in organometallic synthesis (e.g., nitriles, chlorinated solvents). |
Superior solubility ensures faster, more reproducible reactions and simplifies downstream processing by avoiding filtration of unreacted solids.
This compound provides a direct and high-yielding route to synthetically valuable solvated intermediates. For example, refluxing the compound in propanenitrile yields the bis(propanenitrile) adduct, [RuCl2(C8H12)(C3H5N)2], in a 50% isolated yield after simple crystallization.[8] Similarly, an improved work-up procedure for the reaction in acetonitrile allows for the isolation of the corresponding bis(acetonitrile) intermediate in yields up to 87%.[5] These solvated complexes are versatile starting materials themselves, featuring labile nitrile ligands that are easily substituted, a significant advantage over the inert, insoluble polymeric form.
| Evidence Dimension | Yield of Solvated Intermediate |
| Target Compound Data | Up to 87% yield for [RuCl2(NCCH3)2(cod)]. |
| Comparator Or Baseline | Polymeric form [RuCl2(cod)]n, which requires conversion to a soluble form as the primary step. |
| Quantified Difference | Significantly higher effective yield and simpler process. |
| Conditions | Reflux in acetonitrile or propanenitrile. |
This demonstrates superior processability and efficiency as a precursor, saving time, and materials while providing access to key reactive intermediates that are difficult to obtain from the polymeric form.
Using RuCl3·xH2O as a precursor for ruthenium catalysts is often plagued by low reproducibility. The water content is not fixed, and commercial batches can contain significant and variable amounts of Ru(IV), oxo- and hydroxy- species, and even nitrosyl complexes.[4] This undefined composition can lead to inconsistent reaction times and variable product distributions. In contrast, Dichloro(1,5-cyclooctadiene)ruthenium(II) is a well-defined, neutral Ru(II) species, ensuring stoichiometric precision and eliminating the batch-to-batch variability inherent to hydrated ruthenium chloride.
| Evidence Dimension | Precursor Compositional Purity |
| Target Compound Data | Defined, crystalline Ru(II) complex with a fixed molecular formula. |
| Comparator Or Baseline | RuCl3·xH2O: Variable water content, mixed oxidation states (Ru(III)/Ru(IV)), and presence of various oxo/hydroxy/chloro complexes. |
| Quantified Difference | Defined stoichiometry vs. highly variable and impure composition. |
| Conditions | Standard laboratory and industrial procurement. |
Choosing this defined precursor is critical for achieving reproducible results in catalysis, where precursor purity directly impacts catalyst activity, selectivity, and lifespan.
Due to its defined Ru(II) oxidation state and good solubility, this compound is an excellent starting material for the multi-step synthesis of first, second, and third-generation Grubbs catalysts used in Ring-Opening Metathesis Polymerization (ROMP) and other olefin metathesis reactions.[3][9] Its use avoids the unpredictable reduction and purification steps required when starting from RuCl3.
The compound's favorable solubility and reactivity profile make it a preferred precursor for synthesizing a wide array of ruthenium-phosphine hydrogenation catalysts, such as RuCl2(PPh3)3.[3][10] The clean conversion from a soluble, well-defined Ru(II) source ensures higher yields and purity of the final phosphine complex compared to routes from insoluble polymers or inconsistent hydrates.
For catalytic processes where a soluble ruthenium source is paramount, this compound is a suitable choice. Its ability to dissolve in organic media allows for the direct, in-situ formation of active catalysts upon addition of ligands, making it useful in reactions like transfer hydrogenation, where precursor solubility is critical for achieving consistent reaction kinetics and high conversions.[2][11]
Irritant